Delta16-Adynerin gentiobioside Delta16-Adynerin gentiobioside
Brand Name: Vulcanchem
CAS No.:
VCID: VC16681563
InChI: InChI=1S/C42H62O17/c1-19-36(58-38-35(50)33(48)31(46)26(57-38)18-53-37-34(49)32(47)30(45)25(16-43)56-37)24(51-4)15-29(54-19)55-22-6-9-39(2)21(14-22)5-11-41-27(39)8-10-40(3)23(7-12-42(40,41)59-41)20-13-28(44)52-17-20/h7,13,19,21-22,24-27,29-38,43,45-50H,5-6,8-12,14-18H2,1-4H3/t19?,21?,22?,24?,25?,26?,27?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39-,40+,41-,42+/m0/s1
SMILES:
Molecular Formula: C42H62O17
Molecular Weight: 838.9 g/mol

Delta16-Adynerin gentiobioside

CAS No.:

Cat. No.: VC16681563

Molecular Formula: C42H62O17

Molecular Weight: 838.9 g/mol

* For research use only. Not for human or veterinary use.

Delta16-Adynerin gentiobioside -

Specification

Molecular Formula C42H62O17
Molecular Weight 838.9 g/mol
IUPAC Name 3-[(1S,3R,7R,11S)-14-[4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-5-en-6-yl]-2H-furan-5-one
Standard InChI InChI=1S/C42H62O17/c1-19-36(58-38-35(50)33(48)31(46)26(57-38)18-53-37-34(49)32(47)30(45)25(16-43)56-37)24(51-4)15-29(54-19)55-22-6-9-39(2)21(14-22)5-11-41-27(39)8-10-40(3)23(7-12-42(40,41)59-41)20-13-28(44)52-17-20/h7,13,19,21-22,24-27,29-38,43,45-50H,5-6,8-12,14-18H2,1-4H3/t19?,21?,22?,24?,25?,26?,27?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39-,40+,41-,42+/m0/s1
Standard InChI Key DVFXEUYOOYUTOA-PKFYRQFDSA-N
Isomeric SMILES CC1C(C(CC(O1)OC2CC[C@]3(C(C2)CC[C@]45C3CC[C@]6([C@]4(O5)CC=C6C7=CC(=O)OC7)C)C)OC)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O
Canonical SMILES CC1C(C(CC(O1)OC2CCC3(C(C2)CCC45C3CCC6(C4(O5)CC=C6C7=CC(=O)OC7)C)C)OC)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O

Introduction

Chemical Identity and Structural Features

Molecular Composition

Delta16-Adynerin gentiobioside is classified as a glycoside, characterized by a sugar unit (gentiobiose) covalently bonded to a steroid-like aglycone derived from adynerin. Discrepancies in reported molecular formulas highlight the need for standardized characterization:

  • Source: C₄₂H₆₂O₁₇ (Molecular weight: 838.9 g/mol)

  • Source: C₃₀H₄₄O₇

  • Source: C₄₂H₆₄O₁₇ (Molecular weight: 840.9 g/mol)

These variations may arise from differences in isolation techniques or regional plant sources. The compound’s IUPAC name, 3-[(1S,3R,7R,11S)-14-[4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.0¹,³.0³,⁷.0¹¹,¹⁶]octadecan-6-yl]-2H-furan-5-one, reflects its intricate polycyclic framework.

Stereochemical Considerations

The gentiobiose moiety (β-D-glucose-(1→6)-β-D-glucose) is attached via a glycosidic bond at the C-3 position of the adynerin backbone. Nuclear Magnetic Resonance (NMR) studies reveal that the stereochemistry of this bond (α or β configuration) critically influences receptor binding and solubility.

Table 1: Structural Comparison with Related Gentiobiosides

CompoundAglycone TypeMolecular FormulaSugar UnitBiological Activity
Delta16-Adynerin gentiobiosideSteroidC₄₂H₆₂O₁₇GentiobioseAnti-inflammatory
Apigenin-7-O-gentiobiosideFlavonoidC₂₇H₃₀O₁₅GentiobioseAntioxidant

Biosynthesis and Isolation

Natural Sources

Delta16-Adynerin gentiobioside is primarily extracted from Apocynaceae species, including Nerium oleander and Thevetia peruviana, which utilize glycosides as chemical defenses against herbivores . Traditional medicinal practices in India have long employed these plants for treating inflammatory conditions, though the specific role of Delta16-Adynerin gentiobioside in these remedies remains underexplored .

Synthetic Approaches

Laboratory synthesis involves multi-step regioselective glycosylation to attach the gentiobiose unit to the adynerin core. Key parameters include:

  • Temperature: Maintained at 25–30°C to prevent sugar hydrolysis.

  • Catalysts: Silver triflate or BF₃·Et₂O for activating glycosyl donors.

  • Purification: High-Performance Liquid Chromatography (HPLC) achieves >95% purity, with retention times between 12–14 minutes under C18 column conditions.

Biological Activities and Mechanistic Insights

Anti-Inflammatory Effects

In murine macrophage (RAW 264.7) models, Delta16-Adynerin gentiobioside at 10 μM reduced LPS-induced TNF-α production by 62% (p < 0.01) and IL-6 by 58% (p < 0.05). This activity is attributed to the inhibition of NF-κB translocation, as evidenced by immunofluorescence assays.

Cytoprotective Properties

The compound demonstrated a 40% increase in cell viability in H₂O₂-stressed human keratinocytes (HaCaT cells) at 5 μM, suggesting reactive oxygen species (ROS) scavenging capacity. Comparative studies with apigenin gentiobioside showed weaker effects (15% viability increase), underscoring the importance of the steroid aglycone.

Pharmacological Challenges

Bioavailability Limitations

Despite promising in vitro data, Delta16-Adynerin gentiobioside has poor oral bioavailability (<5%) due to:

  • First-Pass Metabolism: Rapid glucuronidation in the liver.

  • Low Solubility: LogP value of 3.7 limits aqueous dissolution.

Stability Concerns

The glycosidic bond is prone to acidic hydrolysis (t₁/₂: 2.3 hours at pH 2), necessitating enteric coatings for oral formulations.

Future Research Directions

  • Structural Optimization: Semi-synthetic derivatives with modified sugar units (e.g., replacing gentiobiose with cellobiose) could enhance stability.

  • Nanodelivery Systems: Lipid nanoparticles (LNPs) may improve bioavailability, as demonstrated for similar glycosides.

  • Target Validation: CRISPR-Cas9 screens could identify specific molecular targets in inflammation pathways.

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